Ropivacaine Hydrochloride

Description

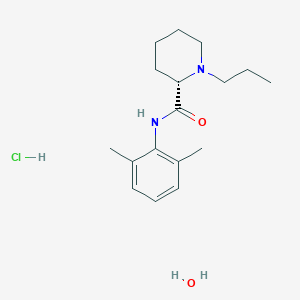

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048379 | |

| Record name | Ropivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98717-15-8 | |

| Record name | Ropivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropivacaine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology of Ropivacaine Hydrochloride Monohydrate

Mechanism of Action

The anesthetic effect of ropivacaine (B1680718) hydrochloride monohydrate stems from its interaction with specific ion channels within nerve membranes, primarily affecting the generation and propagation of action potentials.

Sodium Channel Blockade and Impulse Conduction Inhibition

Ropivacaine hydrochloride monohydrate exerts its primary mechanism of action by reversibly inhibiting the influx of sodium ions across nerve fiber membranes nih.govfda.govnih.govdrugbank.comjcdr.netfarmaciajournal.com. As a member of the amino amide class of local anesthetics, it binds to voltage-gated sodium channels, preventing their activation fda.govdrugbank.comnih.govnysora.com. This binding stabilizes the neuronal membrane, increases the threshold for electrical excitation, and slows the propagation of nerve impulses, ultimately leading to a reversible loss of sensation and blocked nerve conduction fda.govdrugbank.comnih.gov. Amide local anesthetics, including ropivacaine, preferentially bind to and inactivate sodium channels when they are in the open state, thereby blocking the propagation of action potentials nih.gov.

Selective Action on Nerve Fibers (Aδ, C vs. Aβ)

A notable characteristic of this compound monohydrate is its selective action on different types of nerve fibers, allowing for a differential block where sensory blockade is more pronounced than motor blockade nih.govnih.govnysora.comresearchgate.nettandfonline.comoup.comresearchgate.net. This selectivity is attributed to its lower lipophilicity compared to other local anesthetics like bupivacaine (B1668057) nih.govnih.govresearchgate.net. Due to its physicochemical properties, ropivacaine is less likely to penetrate large myelinated motor fibers (Aβ fibers) as effectively as it does smaller, unmyelinated or lightly myelinated pain-transmitting Aδ and C nerve fibers nih.govnih.govnysora.comresearchgate.net. Consequently, ropivacaine produces a greater degree of sensory-motor differentiation, meaning it can achieve effective analgesia (sensory block) with less accompanying motor impairment, a property that can be particularly advantageous in clinical settings where motor function preservation is desirable nih.govresearchgate.nettandfonline.com.

Pharmacodynamics

The pharmacodynamic properties of this compound monohydrate, including its dose-dependent effects and the influence of concentration on block characteristics, are crucial for understanding its clinical application.

Dose-Dependent Effects on Sensory and Motor Blockade

The extent and duration of sensory and motor blockade induced by this compound monohydrate are directly influenced by the administered dose and concentration fda.govfarmaciajournal.comoup.comhres.caresearchgate.net. Higher doses and concentrations generally result in a more profound and longer-lasting block fda.govfarmaciajournal.comoup.comhres.ca. For instance, studies on epidural administration have shown that increasing the concentration of ropivacaine leads to a more intense motor blockade researchgate.net. In a study comparing different concentrations for epidural anesthesia, higher concentrations led to more complete motor block, although sensory anesthesia remained adequate across a range of concentrations researchgate.net.

The dose-dependent nature is evident in the depth and duration of anesthesia. For example, a 3 mL dose of ropivacaine administered subarachnoidally resulted in sensory levels as high as T5 and T4 for 15 mg and 22.5 mg doses, respectively, with analgesia lasting approximately 2 hours hres.ca.

| Ropivacaine Concentration | Observed Effect | Source |

| Lower Concentrations | Greater degree of sensory-motor differentiation, with effective sensory block and reduced motor blockade. This is useful when motor blockade is undesirable, such as in labor analgesia nih.govresearchgate.nettandfonline.comoup.com. The median effective concentration (EC50) for differential femoral nerve block in adults (18-60 years) was found to be 0.124%, and even lower in the elderly (0.088%), effectively achieving sensory block while maintaining motor function tandfonline.com. | nih.govresearchgate.nettandfonline.comoup.com |

| Higher Concentrations | Produces a more profound block with a greater duration of effect, leading to surgical anesthesia fda.govfarmaciajournal.comoup.comhres.ca. For example, 0.75% ropivacaine led to a higher incidence of complete motor block compared to 0.5% in subarachnoid administration oup.com. Studies comparing 0.5% and 0.75% ropivacaine for brachial plexus block showed similar onset and duration of sensory and motor blocks, though the 0.75% concentration may provide a longer block duration oup.comfrontiersin.org. | fda.govfarmaciajournal.comoup.comhres.cafrontiersin.org |

Influence of Concentration on Block Characteristics

The concentration of this compound monohydrate significantly influences the characteristics of the nerve block, including its onset, intensity, and duration tandfonline.comresearchgate.netfrontiersin.orgaub.edu.lb. While increasing the concentration generally leads to a faster onset and more profound block, especially for motor function, it is also associated with a greater intensity of motor blockade researchgate.netaub.edu.lb.

For epidural administration, the median time to achieve a T10 sensory block with ropivacaine 5 mg/mL (0.5%) was 11 to 26 minutes, with a duration of sensory block at T6 ranging from 1.7 to 3.2 hours and motor block from 1.4 to 2.9 hours fda.gov. When the concentration increased to 0.75% or 1.0%, the time to onset of sensory anesthesia decreased, and the maximum level of sensory anesthesia increased researchgate.net. However, it is important to note that above a certain threshold, further increases in concentration may not significantly prolong the block duration aub.edu.lb.

The differential block profile of ropivacaine allows for flexible anesthetic strategies. Lower concentrations can provide effective analgesia with minimal motor impairment, which is particularly beneficial for procedures where early patient mobilization is desired tandfonline.comnysora.com. For instance, a 0.2% concentration of ropivacaine has been shown to provide effective postoperative pain management while preserving diaphragm function in interscalene brachial plexus blocks, compared to a 0.5% concentration dovepress.com. Conversely, higher concentrations are employed when a more intense and prolonged surgical anesthesia, including significant motor blockade, is required hres.caoup.com.

| Ropivacaine Concentration | Onset of Sensory Block (Typical) | Duration of Sensory Block (Typical) | Degree of Motor Block (Typical) | Source |

| 0.2% | Can be delayed in motor onset, but comparable sensory onset to higher concentrations, especially with adjuvants aub.edu.lb. | Comparable to higher concentrations for femoral nerve block aub.edu.lb. | Significantly lower or minimal motor block, allowing for motor function preservation hres.catandfonline.comoup.comdovepress.com. | hres.catandfonline.comoup.comaub.edu.lbdovepress.com |

| 0.5% | Median onset at T6: 11-26 minutes (epidural) fda.gov. | Median duration at T6: 1.7-3.2 hours (epidural) fda.gov. | Adequate muscle relaxation for surgery, with a frequency of motor block that decreases over time in continuous infusions fda.govresearchgate.net. | fda.govresearchgate.net |

| 0.75% | Faster onset compared to lower concentrations researchgate.net. | Longer duration compared to lower concentrations oup.comresearchgate.net. | More profound motor blockade than 0.5%, with a higher incidence of complete motor block oup.comresearchgate.net. | oup.comresearchgate.net |

| 1.0% | Fastest onset compared to lower concentrations researchgate.net. | Longest duration, achieving surgical anesthesia oup.comresearchgate.net. | Most profound motor blockade oup.comresearchgate.net. | oup.comresearchgate.net |

Vasoconstrictive Properties and Regional Blood Flow

Ropivacaine exhibits a distinctive biphasic vascular effect that is concentration-dependent. At lower concentrations, typically ranging from 0.063% to 0.5%, ropivacaine has been shown to induce vasoconstriction. This effect is attributed to its influence on calcium ion currents within the smooth muscle cells of the vascular endothelium, leading to a reduction in blood flow pum.edu.pljvsmedicscorner.com. This vasoconstrictive action is more pronounced at lower concentrations and can result in visible skin blanching when administered subcutaneously pum.edu.plmedsci.orgdovepress.comtandfonline.com.

However, at higher concentrations, such as 1%, ropivacaine's vasoactive properties shift, with vasodilation becoming the predominant effect pum.edu.pl. Studies have shown that a 0.5% ropivacaine solution can significantly decrease epidural blood flow by approximately 37% jvsmedicscorner.com. When compared to other local anesthetics like lidocaine (B1675312), ropivacaine has demonstrated similar contractile effects on isolated human arteries at low concentrations, followed by relaxation at higher concentrations nih.gov. The inherent vasoconstrictive properties of ropivacaine, particularly at lower clinical doses, contribute to a slower systemic absorption compared to bupivacaine following caudal administration and can prolong the duration of anesthesia medsci.orgtandfonline.comresearchgate.net.

Impact on Platelet Aggregation

Ropivacaine has demonstrated an ability to inhibit platelet aggregation in plasma. This inhibitory effect is observed at concentrations of 1.88 mg/mL (0.188%) and 3.75 mg/mL (0.375%), which are concentrations that can be achieved in the epidural space during continuous infusion nih.govsemanticscholar.orgnih.govresearchgate.netnih.gov. This effect is considered to be concentration-dependent. The mechanism underlying this inhibition may involve the blocking of Ca2+ uptake in platelets tandfonline.com. While studies suggest that ropivacaine, along with other local anesthetics like lidocaine and bupivacaine, may have a limited ability to inhibit thromboxane (B8750289) A2 (TXA2)-induced early platelet aggregation, its presence in the epidural space has been hypothesized to potentially decrease the efficacy of an epidural blood patch nih.govtandfonline.comresearchgate.net.

Antibacterial Activity

Ropivacaine, like other local anesthetics, has shown some antibacterial activity in vitro. Research indicates that it can inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa nih.govnih.govresearchgate.net. However, some studies suggest that ropivacaine exhibits poor or no significant antibacterial activity compared to other local anesthetics such as bupivacaine, lidocaine, and prilocaine, particularly when tested at room temperature bmj.comcambridge.orgnih.gov. The antimicrobial activity of local anesthetics, including ropivacaine, may vary with temperature, with some studies showing antibacterial effects at 37°C but not at 24°C turkjanaesthesiolreanim.org.

Pharmacokinetics

Ropivacaine's pharmacokinetics are influenced by the total dose and concentration administered, the route of administration, and the vascularity of the injection site nih.govnih.govmedsafe.govt.nzfda.govjcdr.nethpra.iedrugbank.comfrontiersin.orgontosight.aimdpi.com. Ropivacaine follows linear pharmacokinetics, meaning that its maximum plasma concentration is proportional to the administered dose medsafe.govt.nzfda.govhpra.ie. It is extensively metabolized in the liver, primarily through aromatic hydroxylation by cytochrome P450 (CYP) 1A2 to 3'-hydroxy-ropivacaine and N-dealkylation by CYP3A4 to 2',6'-pipecoloxylidide (PPX) nih.govfda.gov. The kidneys are the primary route of excretion, with approximately 86% of the administered dose excreted in the urine, with only about 1% as unchanged drug nih.govfda.govjcdr.nethpra.iedrugbank.commdpi.com. Ropivacaine is highly protein-bound in plasma, predominantly to alpha-1-acid glycoprotein (B1211001) (AAG), with approximately 94% binding nih.govtandfonline.comnih.govmedsafe.govt.nzfda.govhpra.iedrugbank.commdpi.com. Postoperative increases in AAG can lead to an increase in total plasma concentrations of ropivacaine due to increased protein binding, while the unbound (pharmacologically active) concentration remains relatively stable tandfonline.comhpra.ie.

Absorption

Ropivacaine is typically administered via injection, with the rate of absorption varying depending on the injection site, dosage, and tissue vascularity ontosight.ai. From the epidural space, ropivacaine demonstrates complete and biphasic absorption nih.govnih.govmedsafe.govt.nzfda.govjcdr.nethpra.iedrugbank.com.

Factors Influencing Plasma Concentration (Route, Dose, Concentration, Vascularity)

The systemic concentration of ropivacaine is significantly influenced by several key factors:

Route of Administration: The absorption rate and subsequent plasma concentration vary considerably with the route of administration. For instance, the terminal half-life of ropivacaine is prolonged following epidural injection compared to intravenous administration due to the slower absorption rate from the epidural space being the rate-limiting factor in its clearance nih.govmedsafe.govt.nzfda.govhpra.ie.

Total Dose and Concentration: The total dose and concentration of the administered drug directly determine the ropivacaine concentration in plasma. Ropivacaine exhibits linear pharmacokinetics, meaning the maximum plasma concentration is proportional to the dose nih.govnih.govmedsafe.govt.nzfda.govhpra.iefrontiersin.org. Higher doses can lead to plasma concentrations approaching levels associated with central nervous system toxicity nih.govfda.govdovepress.com.

Vascularity of the Administration Site: Highly vascularized areas lead to increased systemic absorption and a higher risk of systemic exposure nih.govmedsafe.govt.nzfda.govjcdr.nethpra.iefrontiersin.orgmdpi.com. For example, large volumes injected in vascular areas during peripheral nerve blocks can increase the risk of systemic absorption nih.gov.

Patient's Hemodynamic/Circulatory Condition: The patient's hemodynamic and circulatory status can also impact the systemic concentration of ropivacaine nih.govfda.govjcdr.netfrontiersin.orgmdpi.com.

Patient-Related Factors: Patient-specific factors, such as age, weight, creatinine (B1669602) levels, and sex, have been identified as important predictors of peak plasma ropivacaine concentrations dovepress.comresearchgate.netnih.govnih.gov. Older patients, for instance, may exhibit higher peak concentrations after the same dose of ropivacaine, regardless of body weight dovepress.com.

Table 1: Factors Influencing Ropivacaine Plasma Concentration

| Factor | Impact on Plasma Concentration | Relevant Studies |

| Route of Administration | Determines absorption rate; epidural administration leads to slower absorption and prolonged half-life compared to IV nih.govmedsafe.govt.nzfda.govhpra.ie. | nih.govmedsafe.govt.nzfda.govhpra.ieontosight.ai |

| Total Dose | Maximum plasma concentration is proportional to the administered dose; higher doses can lead to critical plasma levels nih.govnih.govmedsafe.govt.nzfda.govhpra.iefrontiersin.orgdovepress.com. | nih.govnih.govmedsafe.govt.nzfda.govhpra.iefrontiersin.orgdovepress.com |

| Concentration | Directly influences the plasma concentration achieved nih.govfda.govjcdr.nethpra.ie. | nih.govfda.govjcdr.nethpra.ie |

| Vascularity of Site | Highly vascular areas increase systemic absorption and potential for toxicity nih.govmedsafe.govt.nzfda.govjcdr.nethpra.iefrontiersin.orgmdpi.com. | nih.govmedsafe.govt.nzfda.govjcdr.nethpra.iefrontiersin.orgmdpi.com |

| Patient's Hemodynamic/Circulatory Condition | Impacts systemic concentration nih.govfda.govjcdr.netfrontiersin.orgmdpi.com. | nih.govfda.govjcdr.netfrontiersin.orgmdpi.com |

| Age | Older patients may have higher peak concentrations and slower absorption rate constants dovepress.comresearchgate.netnih.govnih.gov. | dovepress.comresearchgate.netnih.govnih.gov |

| Weight | Influences apparent volume of distribution; can be a predictor of peak concentration researchgate.netnih.govnih.gov. | researchgate.netnih.govnih.gov |

| Creatinine | Important predictor of peak concentration nih.gov. | nih.gov |

| Sex | Female sex has been associated with peak ropivacaine concentrations nih.gov. | nih.gov |

| Alpha-1-acid glycoprotein (AAG) | Increased levels of AAG post-surgery can increase total plasma concentration by enhancing protein binding nih.govtandfonline.comnih.govhpra.ienih.gov. | nih.govtandfonline.comnih.govhpra.ienih.gov |

Biphasic Absorption and Elimination Profiles

Ropivacaine demonstrates a complete and biphasic absorption profile, particularly from the epidural and caudal epidural spaces nih.govnih.govmedsafe.govt.nzfda.govjcdr.nethpra.ie. This biphasic absorption is characterized by two distinct phases:

Initial Rapid Phase: A rapid absorption phase occurs first, with a mean half-life of approximately 14 minutes (mean ± SD: 14 ± 7 minutes) nih.govfda.govhpra.ie. Some studies indicate a mean absorption time of around 25 ± 4.8 minutes for this rapid phase after femoral nerve block researchgate.netnih.gov. This phase is associated with rapid uptake by highly perfused tissues and organs tandfonline.com.

Slower Absorption Phase: This is followed by a much slower absorption phase, with a half-life of around 4 hours (mean ± SD: 4.2 ± 0.9 hours or 4.2 ± 1.0 hours) nih.govfda.govhpra.iedrugbank.com. This slow absorption phase is the rate-limiting factor in the elimination of ropivacaine, which explains why the apparent elimination half-life is longer after epidural administration compared to intravenous administration nih.govmedsafe.govt.nzfda.govhpra.ie.

The terminal half-life of ropivacaine is approximately 1.8 ± 0.7 hours after intravenous administration and 4.2 ± 1 hour after epidural administration nih.govnih.govfda.govjcdr.nethpra.iedrugbank.com. This "flip-flop" kinetic phenomenon occurs when the absorption rate is slower than the elimination rate nih.gov.

Table 2: Ropivacaine Absorption and Elimination Half-Lives by Route

| Route of Administration | Absorption Half-Life (Initial Phase) | Absorption Half-Life (Slower Phase) | Terminal Elimination Half-Life (Mean ± SD) |

| Epidural | ~14 minutes nih.govfda.govhpra.ie | ~4 hours nih.govfda.govhpra.ie | 4.2 ± 1 hours nih.govnih.govfda.govjcdr.nethpra.iedrugbank.com |

| Intravenous | Not applicable (direct administration) | Not applicable | 1.8 ± 0.7 hours nih.govnih.govfda.govjcdr.nethpra.iedrugbank.com |

| Femoral Nerve Block | 25 ± 4.8 minutes (rapid phase) researchgate.netnih.gov | 3.9 ± 0.65 hours (slow phase) researchgate.netnih.gov | Not specified for elimination half-life |

Rate-Limiting Factors in Elimination

The elimination of this compound monohydrate is predominantly governed by hepatic metabolism mdpi.comoup.commedsafe.govt.nz. A significant rate-limiting factor in its elimination, particularly following non-intravenous administration such as epidural injection, is the slow absorption from the administration site fda.govbaxterpi.commedicines.org.ukhres.ca. This slow absorption accounts for the longer terminal half-life observed after epidural administration compared to intravenous administration fda.govbaxterpi.commedicines.org.ukhres.ca.

Ropivacaine exhibits an intermediate to low hepatic extraction ratio, implying that its total plasma clearance is dependent on both its unbound fraction in plasma and the intrinsic metabolic activity of the liver oup.commedsafe.govt.nzhelsinki.fi. Consequently, the unbound plasma clearance of ropivacaine is almost exclusively reliant on hepatic enzymatic activity oup.com. Alterations in hepatic function, such as those seen in chronic end-stage liver disease, can therefore impact the distribution and elimination of ropivacaine mdpi.commedsafe.govt.nz. Additionally, systemic conditions like acidosis and reduced plasma protein concentration, frequently observed in patients with chronic renal failure, may elevate the risk of systemic toxicity by affecting the unbound fraction of the drug medsafe.govt.nzhres.ca.

Distribution

The distribution of this compound monohydrate throughout the body is a critical aspect of its pharmacokinetics, influencing its clinical effects and systemic exposure.

Volume of Distribution

Following intravenous infusion, this compound monohydrate has a steady-state volume of distribution (Vdss) of approximately 41 ± 7 liters fda.govdrugbank.commdpi.comnih.gov. Another reported value for the volume of distribution at steady state is 47 liters after intravenous administration medicines.org.uk. In pediatric populations, the mean volume of distribution (Vd/F) has been reported as 3.1 L/kg (95% CI: 2.1–4.2 L/kg) oup.com. This relatively high volume of distribution indicates that ropivacaine is extensively distributed into tissues after absorption ontosight.aifrontiersin.org.

Table 1: Volume of Distribution of Ropivacaine

| Parameter | Value (Adults) | Value (Children) | Source |

| Steady-state Vd (L) | 41 ± 7 | N/A | fda.govdrugbank.commdpi.comnih.gov |

| Steady-state Vd (L) | 40 (approx.) | N/A | hres.ca |

| Steady-state Vd (L) | 47 | N/A | medicines.org.uk |

| Mean Vd/F (L/kg) | N/A | 3.1 (2.1–4.2) | oup.com |

Plasma Protein Binding (α1-acid glycoprotein)

This compound monohydrate exhibits high plasma protein binding, with approximately 94% of the drug bound to plasma proteins fda.govdrugbank.comnih.govnih.gov. Its primary binding protein is alpha-1-acid glycoprotein (AAG) mdpi.comfda.govdrugbank.comnih.govontosight.ainih.govresearchgate.net. AAG is an acute-phase protein synthesized predominantly by the liver, and its plasma concentrations can increase significantly (3 to 5 times) in response to physiological stressors such as surgery, trauma, infection, inflammation, or cancer mdpi.comresearchgate.netresearchgate.netnih.gov.

An increase in AAG levels, often observed postoperatively, leads to an increase in total plasma concentrations of ropivacaine during continuous epidural infusion fda.govnih.gov. However, the variations in the unbound (pharmacologically active) concentrations of ropivacaine are typically less pronounced than those in total plasma concentrations fda.govnih.gov. Elevated plasma AAG levels enhance the binding of ropivacaine, which in turn reduces the free concentration of the drug and can increase the body's tolerance to potential ropivacaine toxicity mdpi.comresearchgate.netnih.gov. This is significant because the free plasma concentration of a drug is more closely correlated with its systemic pharmacodynamic effects and potential toxicity than the total concentration mdpi.com.

For instance, in a study involving patients undergoing major hepatectomy, the mean preoperative AAG concentration was 1519.7 µg·mL⁻¹, which increased by approximately 1.5 times within 24 hours post-operation mdpi.com. Healthy adults typically have plasma AAG concentrations ranging from 500 to 1000 µg·mL⁻¹ mdpi.com. In another study, the mean peak total ropivacaine concentration after a bolus dose was 2.1 (±0.8) mg/L, while the unbound concentration was 0.04 (±0.02) mg/L nih.gov. During the infusion phase, total concentrations rose to a mean peak of 3.3 (±1.6) mg/L, and unbound concentrations reached 0.06 (±0.0) mg/L nih.gov. Despite total ropivacaine concentrations sometimes approaching or exceeding neurotoxicity thresholds, the unbound concentrations often remain below toxicity thresholds due to increased protein binding following surgery nih.gov.

Table 2: Alpha-1 Acid Glycoprotein (AAG) Concentrations

| Parameter | Value (Healthy Adults) | Value (Preoperative) | Value (24h Postoperative) | Source |

| Plasma AAG Concentration (µg·mL⁻¹) | 500 – 1000 | 1519.7 (mean) | ~1.5x preoperative mean | mdpi.com |

| Plasma AAG Concentration (mg/100mL) | N/A | 10.36 (Patient 1, initial) | 23.50 (Patient 1) | researchgate.netnih.gov |

Placental Transfer

Ropivacaine readily crosses the placenta fda.govdrugbank.comnih.govnih.gov. Studies indicate that during epidural administration for procedures like Cesarean section, ropivacaine rapidly reaches a near complete equilibrium of its free fraction between maternal and fetal circulation nih.gov. Despite this, the total plasma concentration of ropivacaine tends to be lower in the fetal circulation compared to the maternal circulation nih.gov. This difference is attributed to the binding of ropivacaine to α1-acid glycoprotein, which is more concentrated in maternal plasma than in fetal plasma nih.gov.

Research comparing ropivacaine with bupivacaine has shown that both local anesthetics cross the human placenta at a similar rate, even with their differences in lipophilicity and stereochemistry researchgate.netnih.gov. The placental transfer of these compounds is significantly influenced by maternal and fetal protein concentrations and fetal pH researchgate.netnih.govoup.com. Specifically, the placental transfer of both local anesthetic agents has been observed to increase as the fetal pH decreases researchgate.netnih.gov. Ropivacaine, being highly lipid soluble, crosses the placenta primarily via simple diffusion oup.com. Local anesthetics can accumulate in the fetus due to a phenomenon known as 'ion trapping' if the fetus becomes acidotic; this occurs when the decreased fetal pH leads to an increased proportion of the ionized drug, which then cannot easily cross back out of the fetal circulation oup.com. Despite its ability to cross the placenta, ropivacaine is considered to have a low placental transfer rate, thereby minimizing its impact on the fetus and contributing to neonatal safety during anesthesia for procedures like Cesarean section farmaciajournal.com.

Metabolism

This compound monohydrate undergoes extensive metabolism predominantly in the liver mdpi.comhelsinki.fiontosight.aifrontiersin.orgnih.govnih.govjcdr.net. Only about 1% of an intravenous dose is excreted unchanged in the urine fda.govhelsinki.fidrugbank.comnih.gov.

Hepatic Metabolism Pathways (CYP1A2, CYP3A4)

The metabolism of ropivacaine is primarily mediated by cytochrome P450 (CYP) enzymes in the liver ontosight.aidrugbank.comnih.gov. The two main pathways involve two key isoforms:

CYP1A2 : This enzyme is predominantly responsible for the aromatic hydroxylation of ropivacaine, leading to the formation of its major metabolite, 3-hydroxyropivacaine (3-OH-ropivacaine) fda.govhelsinki.fidrugbank.commdpi.comontosight.aifrontiersin.orgnih.govnih.govdrugbank.comnih.gov. Studies have shown that CYP1A2 is the most significant isozyme involved in the metabolism of ropivacaine nih.gov.

CYP3A4 : This enzyme mediates the N-dealkylation of ropivacaine, resulting in the formation of 2',6'-pipecoloxylidide (PPX) helsinki.fimdpi.comontosight.ainih.govnih.govdrugbank.comnih.gov. PPX is identified as a major metabolite in human hepatic microsomes drugbank.comdrugbank.comnih.gov.

Other identified metabolites include 4-hydroxyropivacaine (4-OH-ropivacaine), as well as the 3-hydroxy-N-dealkylated (3-OH-PPX) and 4-hydroxy-N-dealkylated (4-OH-PPX) metabolites drugbank.comdrugbank.comnih.gov. Low concentrations of 3-OH-ropivacaine have been detected in plasma, and approximately 37% of the total dose is excreted in the urine as free and conjugated 3-OH-ropivacaine after a single intravenous dose fda.gov. The urinary excretion of 4-OH-ropivacaine and both the 3-OH-PPX and 4-OH-PPX metabolites accounts for less than 3% of the administered dose fda.gov.

Table 3: Hepatic Metabolism of Ropivacaine

| Enzyme Isoform | Metabolic Pathway | Primary Metabolite(s) | Source |

| CYP1A2 | Aromatic Hydroxylation | 3-hydroxyropivacaine (3-OH-ropivacaine) | fda.govhelsinki.fidrugbank.commdpi.comontosight.ainih.govnih.govdrugbank.comnih.gov |

| CYP3A4 | N-dealkylation | 2',6'-pipecoloxylidide (PPX) | helsinki.fimdpi.comontosight.ainih.govnih.govdrugbank.comnih.gov |

While CYP1A2 plays a principal role, the involvement of CYP3A4 in ropivacaine elimination is considered modest helsinki.fi. Drug-drug interactions involving strong inhibitors of CYP1A2 could be clinically relevant during repeated administration of ropivacaine due to potential increases in plasma concentrations helsinki.finih.gov. However, potent inhibitors of CYP3A4 typically cause only a minor decrease in ropivacaine clearance, which is generally not considered clinically significant nih.gov.

Major Metabolites

Ropivacaine undergoes extensive metabolism in the liver, primarily through cytochrome P450 (CYP) enzymes mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govsahpra.org.zapom.go.idfrontiersin.orgnih.gov. The two major metabolic pathways are aromatic hydroxylation and N-dealkylation mdpi.commedsafe.govt.nzdrugbank.comfda.govfda.govnih.gov.

3-OH-ropivacaine : This is the primary metabolite formed via aromatic hydroxylation, predominantly mediated by the cytochrome P4501A2 (CYP1A2) enzyme mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govsahpra.org.zapom.go.idfrontiersin.orgnih.govfda.govnih.govoup.comfda.gov. After a single intravenous dose, approximately 37% of the total dose is excreted in the urine as free and conjugated 3-OH-ropivacaine medsafe.govt.nzfda.govsahpra.org.zapom.go.idfda.govoup.commedsafe.govt.nznih.gov. Low concentrations of 3-OH-ropivacaine have been detected in plasma medsafe.govt.nzfda.govfda.govfda.gov.

2',6'-Pipecoloxylidide (PPX) : This metabolite is formed through N-dealkylation, primarily mediated by the CYP3A4 enzyme mdpi.commedsafe.govt.nzdrugbank.compom.go.idnih.govfda.govnih.gov. During continuous epidural infusion, PPX is a major metabolite excreted in the urine fda.govfda.gov. The total plasma concentration of PPX can be approximately half that of total ropivacaine, but its mean unbound concentrations can be 7 to 9 times higher than unbound ropivacaine following continuous epidural infusion for up to 72 hours medsafe.govt.nzfda.govfda.govfda.gov.

Other identified minor metabolites include 4-OH-ropivacaine, 3-hydroxy-N-dealkylated (3-OH-PPX), 4-hydroxy-N-dealkylated (4-OH-PPX) metabolites, and 2-hydroxy-methyl-ropivacaine, though the latter has been identified but not quantified in urine drugbank.comfda.govfrontiersin.orgfda.govnih.gov.

Pharmacological Activity of Metabolites in Animal Models

The metabolites of ropivacaine exhibit pharmacological activity, but it is generally less than that of the parent drug medsafe.govt.nzdrugbank.comsahpra.org.zapom.go.idfda.govfda.govfresenius-kabi.com.

PPX : Unbound PPX has shown pharmacological activity in animal models, estimated to be about one-twelfth that of unbound ropivacaine medsafe.govt.nzfda.govfda.govfda.govfresenius-kabi.com. In rats, the threshold for central nervous system (CNS) toxic unbound plasma concentrations of PPX is approximately twelve times higher than that of unbound ropivacaine medsafe.govt.nz.

3-OH-ropivacaine and 4-OH-ropivacaine : These hydroxylated metabolites also possess some local anesthetic activity, with ropivacaine itself having greater activity than 3-OH-ropivacaine, which in turn has greater activity than 4-OH-ropivacaine drugbank.comfda.govsahpra.org.zafda.govfda.govfresenius-kabi.com. However, the hydroxylated metabolites are rapidly conjugated in human plasma, making it unlikely for them to exert significant pharmacological or toxicological activities fresenius-kabi.com.

Lack of Metabolic Racemization

Ropivacaine is supplied as the pure S-(-)-enantiomer pom.go.idnih.govfda.govwikipedia.org. Research has shown no evidence of in vivo racemization of ropivacaine medsafe.govt.nzfda.govfda.govfda.govmedsafe.govt.nzhres.caresearchgate.net. This stability in its chiral form is crucial for maintaining its specific pharmacological profile.

Elimination and Excretion

Ropivacaine and its metabolites are primarily eliminated from the body via renal excretion mdpi.comdrugbank.comnih.govfda.govsahpra.org.zafrontiersin.orgoup.comnih.govmpa.se.

Renal Excretion of Parent Drug and Metabolites

The kidney serves as the main excretory organ for ropivacaine and its metabolites mdpi.comfda.govfda.govoup.commpa.se. Following a single intravenous dose, approximately 86% of the administered ropivacaine is excreted in the urine over 96 hours mdpi.comdrugbank.comnih.govfda.govsahpra.org.zafda.govnih.govwikipedia.orgmpa.sehres.ca. Of this, only about 1% represents unchanged parent drug drugbank.comfda.govpom.go.idfda.govnih.govmpa.sehres.ca.

The major urinary metabolite is conjugated 3-OH-ropivacaine, accounting for approximately 37% of the dose after a single intravenous administration medsafe.govt.nzfda.govsahpra.org.zapom.go.idfda.govoup.commedsafe.govt.nznih.govhres.ca. Other N-dealkylated metabolites, such as PPX and 3-OH-PPX, account for a smaller percentage of the dose (e.g., 2-3%) pom.go.idnih.gov. Urinary excretion of 4-OH-ropivacaine is minimal, typically less than 1% of the dose nih.gov.

Terminal Half-Life (Intravascular vs. Epidural Administration)

The terminal half-life of ropivacaine varies depending on the route of administration, with epidural administration generally resulting in a longer apparent half-life due to absorption-dependent elimination (flip-flop pharmacokinetics) medsafe.govt.nznih.govfda.govfda.govmpa.se.

Table 1: Terminal Half-Life of Ropivacaine by Administration Route

| Route of Administration | Mean Terminal Half-Life (hours) | Standard Deviation (hours) | Reference |

| Intravascular (IV) | 1.8 | ± 0.7 | mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govsahpra.org.zafda.govmpa.sehres.ca |

| Epidural | 4.2 | ± 1.0 | mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govfda.govmpa.sehres.ca |

After intravenous administration, the mean terminal half-life is approximately 1.8 ± 0.7 hours mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govsahpra.org.zafda.govmpa.sehres.ca. Following epidural administration, the apparent terminal half-life is longer, around 4.2 ± 1.0 hours mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govfda.govmpa.sehres.ca. For specific high doses, such as greater than 300 mg for local infiltration, the terminal half-life can exceed 30 hours nih.govnih.govfda.govfda.gov. In healthy male volunteers after a 15-minute intravenous infusion of 50 mg, the elimination half-life of ropivacaine was 2.0 ± 0.3 hours nih.gov.

Plasma Clearance and Renal Clearance

Ropivacaine exhibits linear pharmacokinetics within the studied dose range medsafe.govt.nzfda.govmpa.se. Its systemic absorption rate dictates plasma concentrations and the time to peak concentration mdpi.com. Ropivacaine is extensively protein-bound in plasma (around 94%), primarily to α1-acid glycoprotein mdpi.commedsafe.govt.nzdrugbank.comnih.govfda.govfda.govmedsafe.govt.nzmpa.se.

Table 2: Clearance Parameters of Ropivacaine (Intravenous Administration)

| Parameter | Value (mean ± SD) | Unit | Reference |

| Total Plasma Clearance | 387 ± 107 or 440 | mL/min | mdpi.commedsafe.govt.nzdrugbank.comfda.govsahpra.org.zafda.govfda.govmedsafe.govt.nznih.govmpa.sehres.ca |

| Unbound Plasma Clearance | 7.2 ± 1.6 or 8 | L/min | medsafe.govt.nzdrugbank.comfda.govsahpra.org.zafda.govfda.govmedsafe.govt.nzmpa.sehres.ca |

| Renal Clearance | 1 | mL/min | mdpi.commedsafe.govt.nzdrugbank.comfda.govfda.govfda.govmedsafe.govt.nzmpa.sehres.ca |

The mean total plasma clearance of ropivacaine is approximately 387 ± 107 mL/min or 440 mL/min after intravenous administration mdpi.commedsafe.govt.nzdrugbank.comfda.govsahpra.org.zafda.govfda.govmedsafe.govt.nznih.govmpa.sehres.ca. The unbound plasma clearance is reported as 7.2 ± 1.6 L/min or 8 L/min medsafe.govt.nzdrugbank.comfda.govsahpra.org.zafda.govfda.govmedsafe.govt.nzmpa.sehres.ca. The renal clearance of the parent drug is very low, typically around 1 mL/min mdpi.commedsafe.govt.nzdrugbank.comfda.govfda.govfda.govmedsafe.govt.nzmpa.sehres.ca, indicating that renal excretion of unchanged ropivacaine is a minor elimination pathway. This is consistent with only about 1% of the administered dose being excreted unchanged in the urine drugbank.comfda.govpom.go.idfda.govnih.govmpa.sehres.ca.

Impaired renal function has little to no influence on ropivacaine pharmacokinetics, though metabolites may accumulate medsafe.govt.nzpom.go.idoup.commedsafe.govt.nzhres.ca. However, the renal clearance of PPX (a major metabolite) correlates significantly with creatinine clearance medsafe.govt.nzoup.commedsafe.govt.nzhres.ca. Despite this, a lack of correlation between total PPX exposure and creatinine clearance suggests that PPX clearance also involves non-renal elimination pathways oup.commedsafe.govt.nzhres.ca.

Toxicology and Safety Profile of Ropivacaine Hydrochloride Monohydrate

Neurotoxicity Research

Ropivacaine (B1680718), a long-acting amide local anesthetic, is recognized for a safety profile that generally favors it over more cardiotoxic agents like bupivacaine (B1668057). nih.gov However, like all local anesthetics, it is not devoid of potential neurotoxicity, which can manifest in both the central and peripheral nervous systems.

Systemic toxicity of local anesthetics, including ropivacaine, primarily affects the central nervous and cardiovascular systems. researchgate.net The mechanism of CNS toxicity is related to the blockade of voltage-gated sodium channels within neuronal membranes. eurekaselect.com This process typically follows a biphasic pattern of excitation followed by depression. eurekaselect.combenthamdirect.com

At lower plasma concentrations, ropivacaine preferentially blocks inhibitory neurons in the cerebral cortex, leading to an initial excitatory phase. researchgate.netbenthamdirect.com This can result in a range of symptoms, including restlessness, anxiety, dizziness, numbness of the tongue, a metallic taste, and muscle twitching. nih.goveuropeanreview.orgyoutube.com As concentrations rise, the excitatory activity can culminate in generalized convulsions or seizures. eurekaselect.combenthamdirect.com

If plasma levels continue to increase, the excitatory phase is followed by a depressive phase, characterized by global CNS depression. researchgate.neteurekaselect.com This can lead to unconsciousness, respiratory depression, and ultimately respiratory arrest. youtube.comnih.gov Cases of ropivacaine-induced CNS toxicity have been reported, sometimes manifesting with symptoms like intense tingling, altered speech, and visual disturbances before progressing to more severe states. europeanreview.org

Research consistently demonstrates that ropivacaine has a higher threshold for CNS toxicity compared to bupivacaine. researchgate.netjvsmedicscorner.com Studies in human volunteers have shown that a significantly larger dose of ropivacaine is tolerated before the onset of CNS symptoms. jvsmedicscorner.com In one double-blind study, the mean dose of ropivacaine tolerated was 124 mg, compared to 99 mg for bupivacaine. jvsmedicscorner.com The onset of initial symptoms was also slower with ropivacaine. jvsmedicscorner.com Animal studies further support this, indicating that bupivacaine has a convulsive threshold that is 1.5 to 2.5 times lower than that of ropivacaine. nih.gov

| Parameter | Ropivacaine | Bupivacaine | Reference |

| Mean Tolerated Dose (mg) | 124 mg | 99 mg | jvsmedicscorner.com |

| Subjects Tolerating Max Dose (150mg) | 7 of 12 | 1 of 12 | jvsmedicscorner.com |

| Average Time to Onset of Symptoms (min) | 6 min | 4 min | jvsmedicscorner.com |

| Relative Convulsive Threshold (Animal) | Higher | 1.5-2.5x Lower | nih.gov |

This difference in toxicity is a key attribute of ropivacaine, suggesting an increased margin of safety regarding CNS effects when compared to equipotent doses of bupivacaine. jvsmedicscorner.comnih.gov

While systemic absorption leads to CNS effects, direct application of local anesthetics during regional anesthesia can pose a risk of peripheral nerve toxicity. mdpi.com This neurotoxicity can result from direct needle trauma to the nerve or from the chemical properties of the anesthetic solution itself. mdpi.comjaccr.com Although ropivacaine is considered to have a greater safety profile, instances of prolonged nerve damage following its use in peripheral nerve blocks have been documented. jaccr.com

The exact molecular mechanisms underlying ropivacaine-induced neurotoxicity are under investigation. nih.gov Research suggests that ropivacaine can promote apoptosis (programmed cell death) in neuronal cells. nih.gov One identified pathway involves the inhibition of the Protein kinase B (Akt) signaling pathway, which is crucial for cell survival. nih.gov In both in vivo and in vitro studies, exposure to ropivacaine led to diminished Akt activation, increased apoptosis, and subsequent cell death, potentially explaining some of the adverse neurological effects observed clinically. nih.gov

Cardiotoxicity Research

The enhanced safety profile of ropivacaine is most pronounced in its reduced cardiotoxicity compared to bupivacaine. nih.govnih.gov This distinction is attributed to its lower lipophilicity and its nature as a pure S-(-)-enantiomer, whereas bupivacaine is a racemic mixture. nih.govresearchgate.net

The cardiotoxic effects of local anesthetics stem from their impact on the cardiac conduction system and myocardium. benthamdirect.com The primary mechanism involves the blockade of fast voltage-gated sodium channels, which slows cardiac conduction (negative dromotropy) and decreases excitability. eurekaselect.combenthamdirect.com Ropivacaine has been shown to dissociate from these cardiac sodium channels more rapidly than bupivacaine, which may contribute to its lower toxicity. researchgate.net

In addition to sodium channel blockade, other mechanisms contribute to cardiovascular depression:

Calcium and Potassium Channel Blockade: Ropivacaine can also block potassium and L-type calcium channels, further affecting cardiac function. nih.govusmf.md The blockade of Ca²⁺ channels is thought to be a primary mechanism for the negative inotropic (decreased contractility) effects of local anesthetics. nih.govusmf.md

Mitochondrial Function: Both ropivacaine and bupivacaine can interfere with cardiac energy metabolism. They act as uncouplers between oxygen consumption and the phosphorylation of adenosine diphosphate (ADP) in cardiac mitochondria, which can deplete intracellular ATP levels necessary for cardiomyocyte contractility. benthamdirect.comnih.gov

Contractility and Vascular Resistance: Bupivacaine produces a significantly greater depression of left ventricular pressure and contractility than ropivacaine. eurekaselect.combenthamdirect.com While ropivacaine has intrinsic vasoconstrictor properties, bupivacaine has a more pronounced vasoconstrictor effect, which, combined with its greater depression of contractility, can have a more deleterious impact on cardiac output. nih.govoup.com

| Cardiotoxic Effect | Ropivacaine | Bupivacaine | Reference |

| Myocardial Contractility | Less depression | Significant depression | eurekaselect.combenthamdirect.comresearchgate.net |

| Cardiac Conduction (QRS Widening) | Smaller increase | Greater increase | researchgate.net |

| Arrhythmogenic Potential | Lower | Higher | nih.gov |

| Vasoactive Effect | Intrinsic vasoconstrictor | Pronounced vasoconstrictor | nih.govoup.com |

Cardiac Arrest Reports and Resuscitation Outcomes

Despite its improved safety profile, systemic toxicity from ropivacaine can lead to severe cardiovascular collapse and cardiac arrest, even at what might be considered small doses. nih.govsemanticscholar.org These events can occur after unintentional intravascular injection or excessive systemic absorption. nih.gov The clinical presentation of severe cardiotoxicity can include severe hypotension, a variety of arrhythmias (such as ventricular tachyarrhythmias), and asystole. oup.com

A critical aspect of ropivacaine's safety is the improved outcome following toxic events. Animal studies have consistently shown that resuscitation from ropivacaine-induced cardiac arrest is more successful than from that induced by bupivacaine. nih.gov

In clinical practice and experimental models, the administration of a 20% lipid emulsion has emerged as a key treatment for local anesthetic systemic toxicity (LAST), including cardiac arrest. youtube.comnih.gov The "lipid sink" theory suggests the emulsion sequesters the lipophilic anesthetic molecules, drawing them out of cardiac tissue and reducing their toxic effect. nih.gov Other proposed mechanisms for lipid rescue include overcoming the inhibition of mitochondrial fatty acid metabolism and a direct positive inotropic effect. youtube.comnih.gov Studies in rats have shown that while lipid emulsion is effective for both ropivacaine- and levobupivacaine-induced cardiac arrest, the recovery is more rapid for the more lipophilic levobupivacaine (B138063), suggesting the drug's properties influence the efficacy of the treatment. nih.gov

Comparative Cardiotoxicity with Other Local Anesthetics (e.g., Bupivacaine)

Ropivacaine hydrochloride monohydrate was developed following observations of significant cardiotoxicity associated with bupivacaine. wikipedia.org Animal models and clinical studies have since established that ropivacaine possesses a wider safety margin and is less cardiotoxic than bupivacaine. wikipedia.orgdroracle.ai The difference in cardiotoxicity is significant, with bupivacaine considered a more potent cardiotoxin. droracle.ai

The lower cardiotoxicity of ropivacaine is attributed to several key molecular and physicochemical differences. kcl.ac.uknih.gov Ropivacaine is a pure S(-)-enantiomer, whereas bupivacaine is a racemic mixture containing both S(-) and R(+) isomers. droracle.aikcl.ac.uk The R(+)-isomer of bupivacaine is associated with a greater propensity for cardiac effects. kcl.ac.uknih.gov Furthermore, ropivacaine is less lipophilic (fat-soluble) than bupivacaine. maimonidesem.org This reduced lipophilicity is linked to a decreased potential for both central nervous system (CNS) and cardiac toxicity. maimonidesem.orgnysora.com

At the cellular level, the primary mechanism of local anesthetic cardiotoxicity involves the blockade of cardiac voltage-gated sodium channels. nih.gov Bupivacaine demonstrates a greater affinity for and longer binding duration to these cardiac sodium channels compared to ropivacaine. droracle.ainih.gov While both drugs inhibit these channels in a state-dependent manner, ropivacaine dissociates from the channels approximately two times faster during the cardiac cycle's recovery phase. nih.gov This faster recovery from the block reduces the risk of accumulating channel blockade that can lead to arrhythmias and cardiac depression. nih.gov In studies on human cardiac SCN5A channels, bupivacaine was found to be about 4.5 times more potent in producing an open-channel block than ropivacaine. nih.gov

Clinical and experimental studies have demonstrated that at equivalent anesthetic doses, ropivacaine causes significantly less depression of cardiac conductivity (less QRS widening) and has lesser cardiodepressant effects than bupivacaine. droracle.aikcl.ac.uknih.gov Arrhythmogenic and cardio-depressant effects are observed in animals at significantly higher doses of ropivacaine than bupivacaine. droracle.ai This improved cardiac safety profile makes ropivacaine a preferable option in situations requiring higher volumes of local anesthetic or in patients with pre-existing cardiac conditions. droracle.ai

Table 1: Comparative Cardiotoxicity Profile: Ropivacaine vs. Bupivacaine

| Feature | Ropivacaine | Bupivacaine | Implication for Cardiotoxicity |

|---|---|---|---|

| Stereochemistry | Pure S(-)-enantiomer droracle.ai | Racemic mixture (50% R(+), 50% S(-)) droracle.ai | The R(+) enantiomer in bupivacaine is associated with higher cardiotoxicity. kcl.ac.uknih.gov |

| Lipophilicity | Less lipophilic maimonidesem.org | More lipophilic maimonidesem.orgnysora.com | Lower lipophilicity reduces penetration into cardiac tissue and is associated with decreased toxicity. maimonidesem.org |

| Cardiac Na+ Channel Affinity | Lower affinity droracle.ai | Higher affinity droracle.ai | Higher affinity leads to more potent and prolonged channel blockade, increasing arrhythmia risk. droracle.ainih.gov |

| Dissociation from Na+ Channels | Faster (~2x) recovery from block nih.gov | Slower recovery from block nih.gov | Faster dissociation reduces the cumulative block during high heart rates, lowering proarrhythmic potential. nih.gov |

| Effect on Cardiac Conduction | Less depression of conductivity (less QRS widening) droracle.ai | Greater depression of conductivity (more QRS widening) droracle.ai | Ropivacaine has a lesser impact on the heart's electrical conduction system. droracle.ai |

Systemic Toxicity Factors and Management

Systemic toxicity from ropivacaine, often referred to as Local Anesthetic Systemic Toxicity (LAST), occurs when the drug reaches supratherapeutic levels in the systemic circulation. nysora.com While generally safe when administered correctly, systemic exposure to excessive quantities of ropivacaine can lead to significant adverse effects, primarily involving the central nervous system (CNS) and cardiovascular system. wikipedia.org CNS effects typically manifest at lower plasma concentrations, with cardiovascular effects appearing at higher concentrations. wikipedia.org

Influence of Excessive Dosage, Rapid Absorption, and Accidental Intravascular Injection

The total dose of ropivacaine administered is a primary factor contributing to the risk of systemic toxicity. nysora.comopenanesthesia.org Higher doses, especially when calculated on a dose-to-weight basis, increase the potential for LAST, particularly in patients with low muscle mass, such as frail or elderly individuals, as skeletal muscle serves as a reservoir for the drug. nysora.com

The rate of systemic absorption is heavily influenced by the vascularity of the injection site. nih.govderangedphysiology.com Administration into highly vascular areas increases the risk of rapid systemic uptake and potential toxicity. nih.gov For example, the risk of systemic absorption is higher with interscalene or brachial plexus blocks compared to lower limb blocks. openanesthesia.orgderangedphysiology.com

Accidental intravascular injection is a major cause of local anesthetic toxicity and can lead to severe reactions even when the administered dose is within the recommended range. derangedphysiology.commedscape.com This can cause a sudden and dangerously high concentration of the drug in the blood, potentially leading to immediate CNS and cardiovascular collapse. maimonidesem.orgmedscape.com

Impact of Hepatic and Renal Impairment on Toxicity

Ropivacaine, like other amide-type local anesthetics, is primarily metabolized by the liver. nih.govmdpi.com Patients with severe hepatic disease are at a greater risk of developing toxic plasma concentrations. nih.govnih.gov In individuals with end-stage liver disease, the clearance of ropivacaine can be reduced by about 60%, which is expected to lead to more than two-fold higher steady-state plasma concentrations during a continuous infusion. nih.gov Surgical procedures involving liver resection can also alter the drug's pharmacokinetics, raising concerns about potential toxicity. mdpi.com

The kidneys excrete ropivacaine and its metabolites. nih.govoup.com Therefore, patients with renal impairment are also at an increased risk for toxic reactions, particularly with repeated or continuous administration. nih.govdroracle.ai While the pharmacokinetics of a single dose of ropivacaine may not be significantly affected by renal failure, its metabolites can accumulate during long-term infusions. oup.com Although the primary metabolite, (S)-2',6'-pipecoloxylidide (PPX), is markedly less toxic than ropivacaine, its accumulation could contribute to toxicity in some patients with renal failure. nih.govoup.com

Role of Acidosis and Plasma Protein Concentration in Systemic Toxicity

The toxicity of ropivacaine is related to the concentration of the unbound, or free, drug in the plasma. mdpi.comnih.gov Patient factors that alter the balance between bound and unbound drug can significantly influence the risk of toxicity.

Ropivacaine is highly bound (approximately 94-95%) to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG). ukzn.ac.za Conditions characterized by low plasma protein levels, such as advanced liver disease, malnourishment, pregnancy, and infancy, can result in a higher fraction of free drug, thereby increasing the risk of toxicity for a given total plasma concentration. openanesthesia.orgderangedphysiology.com Conversely, post-surgical stress can lead to an increase in plasma AAG concentrations, which enhances the binding of ropivacaine and can reduce the concentration of the free, active fraction, thereby increasing patient tolerance. mdpi.comnih.gov

Acidosis (a lower blood pH) also increases the risk of local anesthetic toxicity. derangedphysiology.com It can decrease the extent of plasma protein binding and increase the availability of the active, ionized form of the agent, leading to a higher effective concentration of the drug at its sites of action in the heart and brain. derangedphysiology.com

Table 2: Factors Influencing Ropivacaine Systemic Toxicity

| Category | Factor | Impact on Toxicity |

|---|---|---|

| Administration-Related | Excessive Dosage | Increases total plasma concentration. nysora.com |

| Rapid Absorption (Vascular Site) | Leads to a rapid rise in plasma levels. nih.govderangedphysiology.com | |

| Accidental Intravascular Injection | Causes sudden, dangerously high plasma concentrations. medscape.com | |

| Patient-Related | Hepatic Impairment | Decreases drug metabolism and clearance, increasing plasma levels, especially with continuous infusion. nih.govnih.gov |

| Renal Impairment | Leads to accumulation of metabolites with prolonged use. nih.govoup.com | |

| Extremes of Age (Young/Elderly) | Slower clearance in the elderly; lower protein binding in the young. derangedphysiology.com | |

| Low Muscle Mass | Reduces the volume of distribution, leading to higher plasma concentrations. nysora.com | |

| Pharmacokinetic | Acidosis | Decreases protein binding, increasing the free (active) drug fraction. derangedphysiology.com |

Specific Adverse Reactions and Mechanisms

Beyond systemic toxicity, local anesthetics can have direct toxic effects on specific tissues. One of the most significant and severe localized adverse reactions associated with the intra-articular administration of ropivacaine is chondrolysis.

Postarthroscopic Glenohumeral Chondrolysis

Postarthroscopic glenohumeral chondrolysis (PAGCL) is a rare but devastating complication characterized by the rapid and progressive destruction of articular cartilage in the shoulder joint following arthroscopic surgery. wikipedia.orgnih.gov Ropivacaine, along with other local anesthetics like bupivacaine and lidocaine (B1675312), is known to be toxic to cartilage cells (chondrocytes). wikipedia.orgwikipedia.org

The intra-articular infusion of local anesthetics, often via pain pumps for postoperative analgesia, has been implicated as a potential cause of this condition. wikipedia.orgnih.govcallkleinlawyers.com Laboratory studies have demonstrated that local anesthetics can induce chondrocyte death in a manner that is dependent on both the concentration of the drug and the duration of exposure. washington.edu While a direct causal link in all clinical cases can be difficult to establish, a strong association has been reported between the development of glenohumeral chondrolysis and the postoperative intra-articular infusion of local anesthetics. nih.govcallkleinlawyers.comwashington.edu The resulting cartilage loss is irreversible and can lead to severe pain and functional disability, often necessitating major reconstructive surgery such as joint arthroplasty. nih.gov

Methemoglobinemia

This compound monohydrate, an amide-type local anesthetic, has been associated with methemoglobinemia, a rare but serious blood disorder characterized by the presence of an abnormally high level of methemoglobin. webmd.comdrugs.commayoclinic.org In methemoglobin, the iron in the heme group is in the ferric (Fe³⁺) state instead of the ferrous (Fe²⁺) state, rendering it unable to bind and transport oxygen effectively. nih.gov This can lead to tissue hypoxia, presenting with symptoms such as pale, gray, or blue-colored skin (cyanosis), headache, rapid heart rate, shortness of breath, lightheadedness, and fatigue. webmd.comdrugs.com

While ropivacaine itself can induce methemoglobinemia, the risk is significantly increased when it is used concurrently with other oxidizing agents. nih.govdrugs.com The package insert for ropivacaine includes a warning about this association, particularly in patients with concurrent exposure to other drugs known to cause this condition. nih.gov Ropivacaine's chemical structure, which includes an aromatic ring and a hydrophilic group connected by an amide bond, gives it the ability to act as an oxidizing agent. nih.gov

Patients at a potentially higher risk for developing methemoglobinemia include infants under six months of age, the elderly, and individuals with certain congenital metabolic disorders. mayoclinic.org Although cases are infrequent, the potential for this adverse event necessitates careful patient monitoring, especially when co-administering other methemoglobin-inducing agents. webmd.commayoclinic.org

Table 1: Examples of Drugs Associated with Methemoglobinemia

| Drug Class | Examples |

|---|---|

| Nitrates/Nitrites | Nitric oxide, Nitroglycerin, Nitroprusside, Nitrous oxide |

| Local Anesthetics | Articaine, Benzocaine, Bupivacaine, Lidocaine, Prilocaine |

| Antineoplastic Agents | Cyclophosphamide, Flutamide, Hydroxyurea, Ifosfamide, Rasburicase |

| Antibiotics | Dapsone, Nitrofurantoin, Sulfonamides (e.g., Sulfamethoxazole) |

| Antimalarials | Chloroquine, Primaquine |

| Anticonvulsants | Phenobarbital, Phenytoin, Sodium valproate |

| Other | Acetaminophen, Metoclopramide |

Allergic Reactions and Hypersensitivity

Allergic reactions to this compound monohydrate are rare but can occur. webmd.compatsnap.com As an amide-type local anesthetic, it is contraindicated in patients with a known hypersensitivity to ropivacaine or any other amide-type local anesthetic. drugs.compillintrip.com

Hypersensitivity reactions can be immediate or delayed. nih.gov Immediate reactions are typically IgE-mediated and can manifest as:

Urticaria (hives) drugs.comnih.gov

Angioedema (swelling of the face, lips, tongue, or throat) pillintrip.comnih.gov

Breathing problems or wheezing webmd.compillintrip.com

Tachycardia (racing heart) webmd.comnih.gov

Anaphylactic shock (a severe, life-threatening systemic allergic reaction) in the most severe cases. pillintrip.com

Delayed-type hypersensitivity reactions have also been reported, though they are uncommon. nih.gov These reactions are T-cell mediated and can present as skin manifestations such as erythema (redness), papules, vesicles, and purpuric rash, appearing hours to days after administration. nih.gov One case report described a patient who developed a widespread blotchy erythema and purpuric rash two weeks after starting a continuous epidural block with ropivacaine. nih.gov An intradermal test confirmed a delayed hypersensitivity reaction. nih.gov

Drug Interactions and Additive Toxic Effects

The potential for drug interactions should be carefully considered when administering this compound monohydrate to avoid additive toxic effects.

Interactions with Other Local Anesthetics and Structurally Related Agents

Ropivacaine should be used with caution in patients receiving other local anesthetics or agents that are structurally related to amide-type local anesthetics, such as certain antiarrhythmics. nih.govfda.gov The systemic toxic effects of these drugs are additive. nih.govfda.gov Concurrent use can increase the risk of central nervous system (CNS) and cardiovascular toxicity. jvsmedicscorner.commedscape.com For instance, co-administration with bupivacaine can lead to pharmacodynamic synergism, increasing the effects of both drugs. medscape.com

Interactions with Antiarrhythmic Agents (e.g., Amiodarone)

Caution is advised when administering ropivacaine to patients being treated with class III antiarrhythmic drugs, such as amiodarone. fda.govmedscape.com While specific interaction trials have not been conducted, the cardiac effects may be additive, warranting close surveillance and potentially ECG monitoring. fda.govmedscape.com Furthermore, amiodarone can decrease the metabolism of ropivacaine, potentially leading to higher plasma concentrations and an increased risk of toxicity. drugbank.comdrugbank.com

Interactions with CYP1A2 Inhibitors (e.g., Fluvoxamine, Enoxacin)

Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to its major metabolite, 3-hydroxyropivacaine. nih.govnih.govdoi.org Therefore, potent inhibitors of CYP1A2 can significantly impact the clearance of ropivacaine.

A clinical study demonstrated that co-administration of fluvoxamine, a strong CYP1A2 inhibitor, decreased the mean total plasma clearance of ropivacaine by 68% and nearly doubled its half-life. nih.gov This interaction can lead to elevated plasma levels of ropivacaine, increasing the risk of systemic toxicity, especially with repeated administration. nih.gov Other drugs that inhibit CYP1A2, such as enoxacin and theophylline, may also interact with ropivacaine. nih.gov

To a lesser extent, ropivacaine is metabolized by CYP3A4. nih.govdoi.org However, potent inhibitors of CYP3A4, like ketoconazole, have been shown to cause only a minor (15%) decrease in ropivacaine clearance, an effect not considered clinically relevant when administered alone. nih.govdrugs.com

Table 2: Impact of CYP Inhibitors on Ropivacaine Pharmacokinetics

| Inhibitor | CYP Enzyme Targeted | Effect on Ropivacaine Clearance |

|---|---|---|

| Fluvoxamine | CYP1A2 | 68% decrease |

| Ketoconazole | CYP3A4 | 15% decrease |

Source: nih.gov

Interactions with General Anesthetics and Opioids

The combination of local anesthetics like ropivacaine with general anesthetics or opioids is common in clinical practice. The systemic effects of these drug classes can be additive, particularly concerning CNS and respiratory depression.

The addition of opioids, such as fentanyl, to ropivacaine solutions for epidural analgesia can significantly reduce the required concentration of the local anesthetic. nih.gov This allows for effective pain relief while minimizing the dose and potential toxicity of ropivacaine. nih.gov

Advanced Research Areas and Future Directions

Novel Formulations and Delivery Systems

The development of innovative drug delivery systems for ropivacaine (B1680718) is a key area of research, aimed at prolonging its anesthetic effect, improving efficacy, and minimizing potential side effects associated with systemic absorption.

Sustained-Release Formulations

Sustained-release formulations are designed to provide prolonged local anesthesia, reducing the need for repeated administrations. Research has centered on biodegradable polymer-based systems like microspheres and hydrogels.

Microspheres: Studies have explored encapsulating ropivacaine hydrochloride in materials like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL). semanticscholar.orgnih.gov A novel "post-loading" method for creating PLGA microspheres has been shown to achieve a drug loading of 8.72%. nih.gov In a rat sciatic nerve block model, these microspheres provided effective analgesia for about 5 hours, a significant prolongation compared to a standard ropivacaine injection. nih.gov Research using PCL microspheres also demonstrated the potential for controlled, extended drug release. semanticscholar.org

Hydrogels: Injectable, thermosensitive hydrogels are another promising avenue. One study developed a hydroxypropyl chitin (B13524) thermo-sensitive hydrogel combined with hyaluronan. nih.gov This system demonstrated a significantly prolonged anesthetic effect in a rat sciatic nerve block model compared to a standard this compound solution. nih.gov

| Formulation Type | Animal Model | Duration of Sensory Blockade (Formulation) | Duration of Sensory Blockade (Standard Ropivacaine HCl) | Reference |

| ROP-PLGA-Ms | Rat Sciatic Nerve Block | ~5 hours | ~2 hours | nih.gov |

| R-HPCH-HA Hydrogel (22.5 mg/mL) | Rat Sciatic Nerve Block | 17.7 ± 0.7 hours | 5.7 ± 0.8 hours | nih.gov |

Liposomal Encapsulation

Liposomal formulations involve encapsulating ropivacaine within lipid-based vesicles, which can alter its pharmacokinetic profile and prolong its release.

Multivesicular liposomes (MVLs) have been designed as a depot delivery system for this compound. nih.gov In preclinical studies, these MVL formulations demonstrated a sustained-release profile, with a significantly prolonged half-life and mean residence time following subcutaneous administration in rats. nih.gov This encapsulation can also reduce the drug's cytotoxicity. A combined liposomal system showed a 72-hour in vitro release compared to approximately 4 hours for plain ropivacaine and was found to be significantly less toxic to 3T3 cells. nih.gov Liposomal gels have also been evaluated for topical anesthesia, showing efficacy comparable to EMLA cream for reducing needle insertion pain and for the duration of soft tissue anesthesia. nih.gov

| Liposomal Formulation | Key Finding | In Vitro Release/Anesthesia Duration | Cytotoxicity Finding | Reference |

| Multivesicular Liposomes (MVLs) | Prolonged T(1/2) and MRT in rats. | Sustained release in vitro. | Reduced toxic complications reflected by lower C(max). | nih.gov |

| Combined (donor-acceptor) Liposomes | Extended in vitro drug release. | ~72 hours | IC50 of 16mM (vs. 8mM for plain ropivacaine). | nih.gov |

| 1% Ropivacaine Liposomal Gel | Equivalent to EMLA for topical anesthesia. | Median soft tissue anesthesia of 11 minutes. | Not specified. | nih.gov |

Nanoparticle Delivery

The use of nanoparticles represents an emerging area in ropivacaine delivery. tijer.org Encapsulating drugs within nanoparticles, which range in size from 1 to 1000 nanometers, offers several theoretical benefits. tijer.org These include potentially enhanced drug solubility, more precise targeting of delivery to nerve tissues, and prolonged release capabilities. tijer.org While specific clinical applications for ropivacaine-loaded nanoparticles are still in early research phases, this technology holds promise for further refining the duration and localization of nerve blockade. tijer.org

Stereoselective Pharmacology and Enantiomer-Specific Studies

Ropivacaine is the pure S-(-)-enantiomer of its parent compound. nih.govresearchgate.net This stereospecificity is central to its pharmacological profile, and research continues to explore the distinct properties of the S- and R-enantiomers.

Further Elucidation of S-Enantiomer Advantages

The development of ropivacaine as a pure S-enantiomer was driven by the goal of creating a safer long-acting local anesthetic compared to racemic mixtures like bupivacaine (B1668057). nih.govmusechem.com Research has consistently highlighted several advantages of the S-form.

Reduced Toxicity: The S-enantiomer is associated with a lower risk of central nervous system (CNS) and cardiovascular toxicity compared to both racemic bupivacaine and its R-enantiomer. nih.govresearchgate.netmusechem.com This improved safety profile is a key clinical advantage. ovid.com

Sensory and Motor Block Differentiation: Ropivacaine demonstrates a greater degree of separation between sensory and motor blockade. nih.govmetajournal.com It is less lipophilic than bupivacaine, leading to a reduced tendency to penetrate large, myelinated motor nerve fibers. nih.govmusechem.com This results in effective pain relief (sensory block) with less accompanying motor impairment, which is desirable in many clinical scenarios. nih.govmetajournal.com In vitro studies have shown that the S-enantiomer blocks nerve fibers responsible for pain transmission (Aδ and C fibers) more completely than those that control motor function (Aβ fibers). metajournal.com

| Property | Ropivacaine (S-Enantiomer) | Bupivacaine (Racemic Mixture) | Advantage of S-Enantiomer | References |

| Configuration | Pure S-(-)-enantiomer | 1:1 mixture of R- and S-enantiomers | N/A | musechem.comwordpress.com |

| Lipophilicity | Lower | Higher | Reduced penetration of motor fibers. | nih.govmusechem.com |

| Cardiotoxicity | Lower potential | Higher potential | Improved cardiovascular safety profile. | researchgate.netmusechem.com |

| CNS Toxicity | Higher threshold | Lower threshold | Reduced risk of CNS side effects. | nih.govmusechem.com |

| Motor Blockade | Less intense at equivalent sensory block | More intense | Greater sensory-motor differentiation. | nih.govmetajournal.com |

Investigation of Potential R-Enantiomer Contributions or Interactions

Research into the R-(+)-enantiomer of ropivacaine's parent compound has primarily focused on understanding its toxicological profile to underscore the benefits of using the pure S-enantiomer. Laboratory studies have indicated that the R-configuration is more cardiotoxic than the S-configuration. ovid.com The R-enantiomer is also associated with a more pronounced motor blockade. wordpress.com Therefore, future research directions are not aimed at finding therapeutic applications for the R-enantiomer but rather at further elucidating the mechanisms behind its higher toxicity. This knowledge reinforces the rationale for the stereoselective development of local anesthetics and informs manufacturing processes designed to ensure high chiral purity, minimizing the presence of the more toxic R-enantiomer in the final this compound monohydrate product.

Molecular Targets and Receptor Interactions

This compound monohydrate exerts its primary pharmacological effect through the blockade of voltage-gated sodium channels. However, advanced research has revealed a more complex interaction profile, encompassing specificity for sodium channel subtypes and effects on other ion channels that contribute to its clinical characteristics.

The principal mechanism of ropivacaine is the reversible inhibition of sodium ion influx in nerve fibers, which blocks the propagation of action potentials. nih.govnih.gov Voltage-gated sodium channels (Nav) are large membrane proteins with nine different isoforms (Nav1.1-1.9), each with distinct expression patterns and physiological roles. frontiersin.org The specific subtype of sodium channel targeted can influence the characteristics of the resulting nerve block. For instance, tetrodotoxin-sensitive (TTX-s) sodium channel subtypes are linked to low-threshold sensory functions (like touch) and motor function, while the tetrodotoxin-resistant (TTX-r) subtype Nav1.8 is predominantly expressed in small-diameter neurons associated with nociception. nih.govproquest.com

Ropivacaine, like other local anesthetics, exhibits state-dependent binding, preferentially interacting with open and inactivated sodium channels. researchgate.net Research comparing ropivacaine and bupivacaine on the human cardiac sodium channel subtype, SCN5A (Nav1.5), revealed differences in potency. For open-channel block, bupivacaine was found to be approximately 4.5-fold more potent than ropivacaine. researchgate.net However, in the inactivated state, the sensitivity of SCN5A channels to both drugs was more comparable. researchgate.net These subtle differences in interaction with cardiac sodium channels may contribute to ropivacaine's different cardiotoxicity profile compared to bupivacaine. researchgate.net The less lipophilic nature of ropivacaine may also contribute to a selective action on pain-transmitting A-delta and C fibers over A-beta fibers, which are involved in motor function. nih.gov

| Channel State | Compound | IC50 (μM) | Relative Potency |

|---|---|---|---|

| Open-Channel Block | Ropivacaine | 322.2 ± 29.9 | 1x |

| Open-Channel Block | Bupivacaine | 69.5 ± 8.2 | ~4.5x Ropivacaine |

| Inactivated-State Block | Ropivacaine | 2.73 ± 0.27 | 1x |